4-(Furan-2-yl)hepta-1,6-dien-4-ol
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Overview
Description
“4-(Furan-2-yl)hepta-1,6-dien-4-ol” is a chemical compound with the CAS Number: 485397-41-9 . It has a molecular weight of 178.23 and its IUPAC name is 4-(2-furyl)-1,6-heptadien-4-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is soluble in water .Scientific Research Applications
Diels-Alder Reactions
4-(Furan-2-yl)hepta-1,6-dien-4-ol and its derivatives are frequently used in Diels-Alder reactions. For instance, a study by Suzuki, Kubomura, and Takayama (1991) demonstrated the use of 4,6-Dihydrothieno[3, 4-c]furan-5, 5-dioxide in Diels-Alder reactions with quinones to produce quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives, which are valuable for synthesizing antineoplastic antibiotics (Suzuki, Kubomura, & Takayama, 1991).
Palladium-Catalyzed Cycloisomerization
In the synthesis of substituted furans, palladium-catalyzed cycloisomerization of enynols is a significant method. Francos and Cadierno (2010) explored this process, finding that higher activities were observed in water, but catalyst recycling was more effective in glycerol (Francos & Cadierno, 2010).
Copper(I)/L-proline Catalyzed Coupling
Wang, Xu, and Ma (2010) described a Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by cyclization, as an approach for synthesizing polysubstituted furans. This method is notable for its ability to create a wide variety of substituted furans (Wang, Xu, & Ma, 2010).
Synthesis of Geminally Activated Nitro Dienes
Baichurin et al. (2019) demonstrated the synthesis of geminally activated nitro dienes, including 4-(furan-2-yl)-1-nitrobuta-1,3-dienes, by condensing 3-(furan-2-yl)prop-2-enals with nitro-substituted CH acids. This process highlights the versatility of these compounds in synthetic organic chemistry (Baichurin et al., 2019).
Electrochemistry Studies
Mattiello and Rampazzo (2001) investigated the redox properties of 1,2,6,7-tetraphenyl-4-oxa-spiro[2.4]hepta-1,6-dien-5-one, a spirolactone derivative, providing insight into the electrochemical behavior of related compounds (Mattiello & Rampazzo, 2001).
Synthesis of Phosphorus-Containing Compounds
Titov, Krivchun, and Svintsitskaya (2014) explored the synthesis of phosphorus-containing 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which are useful intermediates in creating complex ring structures and analogs of biologically active compounds (Titov, Krivchun, & Svintsitskaya, 2014).
Furan Synthesis via Stereoselective Processing
Zhang, Zhao, and Lu (2007) reported on the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, highlighting the ability to manipulate furan structures for specific chemical properties (Zhang, Zhao, & Lu, 2007).
Mechanism of Action
Target of Action
The primary targets of 4-(Furan-2-yl)hepta-1,6-dien-4-ol are the human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These targets are key components in the regulation of cell growth and differentiation.
Mode of Action
The compound has several rotatable bonds, which provide it with good connectivity attributes . It interacts with its targets through intermolecular bonds, as revealed by in silico inspection and ligand docking . This interaction can directly connect to the human ERBB2 TMD (HER2), and to the ErbB TMD (HER1) dimer bilayer motif .
Result of Action
In vitro studies have shown promising results, with 80-94% proliferation percentage in different tumor models . In vivo, the compound has shown 35-61% tumor suppression in different tumor models, and the metastasis inhibition effect of the compound was 82-87% in different tumor models .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound can interact with human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These interactions could potentially influence biochemical reactions involving these proteins .
Cellular Effects
Preliminary studies suggest that this compound may have an impact on tumor growth and metastasis
Molecular Mechanism
It is believed to interact with the transmembrane domains of certain proteins, potentially influencing their activity
Properties
IUPAC Name |
4-(furan-2-yl)hepta-1,6-dien-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNUPDNFKZGGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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